molecular formula C10H9NO B3350482 m-Methoxycinnamonitrile CAS No. 28446-69-7

m-Methoxycinnamonitrile

Cat. No. B3350482
CAS RN: 28446-69-7
M. Wt: 159.18 g/mol
InChI Key: CDGKYGSIBOJVCY-HWKANZROSA-N
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Description

M-Methoxycinnamonitrile, also known as 4-Methoxycinnamonitrile, is a chemical compound with the linear formula CH3OC6H4CH=CHCN . It has a molecular weight of 159.18 . It is a mixture of cis and trans isomers .


Molecular Structure Analysis

The molecular structure of m-Methoxycinnamonitrile is characterized by a central carbon-nitrogen triple bond (C#N), flanked by a vinyl group (CH=CH) and a methoxyphenyl group (CH3OC6H4) . The molecule’s structure can be represented in 2D or 3D formats .


Physical And Chemical Properties Analysis

M-Methoxycinnamonitrile has a refractive index of n20/D 1.6131 (lit.) and a density of 1.096 g/mL at 25 °C (lit.) . It has a boiling point of 127-140 °C/1 mmHg (lit.) .

Safety and Hazards

M-Methoxycinnamonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wash hands thoroughly after handling . In case of ingestion, skin contact, or inhalation, medical attention should be sought .

properties

IUPAC Name

(E)-3-(3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8H,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGKYGSIBOJVCY-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28446-69-7
Record name Cinnamonitrile, m-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

3-Methoxybenzaldehyde (20.8 g, 0.15 mol) was treated with toluene (dry, 140 mL), pyridine (dry, 60 mL), ammonium acetate (0.59 g) and cyanoacetic acid (11.9 g, 0.14 mol) and then heated under reflux with a Dean-Stark trap for 71 h according to the procedure of Montgomery et. al (J. Med. Chem. 1993, 36, 55). The reaction mixture was concentrated under reduced pressure. The residue was dissolved in dichloromethane and washed with 10% aq. HCl, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by flash chromatography on silica gel, eluting with 2-5% EtOAc in hexanes to give 3-methoxycinnamonitrile, 14.65 g (60%). This material was dissolved in EtOH (75 mL) and conc. HCl (15 mL) and hydrogenated with 10% Pd/C (2.0 g) at 70 psi on a Parr shaker for 67 h. The reaction mixture was filtered over Celite. The filtrate was extracted with EtOAc, and the EtOAc layer was concentrated under vacuum to give the hydrochloride salt of 3-(3-methoxyphenyl)propylamine as a waxy white solid, 17.3 g (93%). HPLC—(Method B)—tr=1.28 min. [M+H]+=166.30. 1H-NMR (300 MHz, CDCl3/CD3OD): δ=7.14-7.19 (m, 1H), 6.70-6.77 (m, 3H), 4.51-4.58 (m, 2H), 3.75 (s, 3H, OMe), 2.85-2.91 (m, 2H), 2.63-2.68 (m, 2H), 1.95-2.01 (m, 2H).
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure described in Example 1 is repeated, except that 17.05 g (0.1 mol) of 3-methoxybenzoyl chloride, 6.63 g (0.125 mol) of acrylonitrile, 12.96 g (0.1 mol) of ethyldiisopropylamine, 0.1773 g (0.001 mol) of palladium chloride and 50 ml of cyclohexanone, as the solvent, are used. After a reaction time of 13 hours at 120° C, 1 g (0.0063 mol) of 3-methoxycinnamonitrile are obtained, corresponding to a yield of 6.3% of theory; boiling point 159°-166° C./19×102Pa.
Quantity
17.05 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step Two
Quantity
12.96 g
Type
reactant
Reaction Step Three
Quantity
0.1773 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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